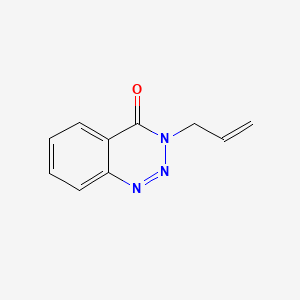

3-Allyl-1,2,3-benzotriazin-4(3H)-one

Description

Overview of the Significance of Heterocyclic Architectures in Modern Organic Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. This class of molecules is of paramount importance due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and biological activities to these molecules. Consequently, the synthesis and functionalization of heterocyclic systems are major areas of focus in contemporary organic synthesis, driving the discovery of new therapeutic agents and functional materials.

The 1,2,3-Benzotriazin-4(3H)-one Core: Structural Features and Research Relevance

The 1,2,3-benzotriazin-4(3H)-one scaffold is a bicyclic heteroaromatic system that has garnered considerable interest in synthetic and medicinal chemistry. Structurally, it consists of a benzene (B151609) ring fused to a triazinone ring. This core structure serves as a versatile building block in organic synthesis, primarily due to its ability to undergo denitrogenative reactions. researchgate.net Under thermal or photochemical conditions, or in the presence of transition metal catalysts, the triazinone ring can extrude a molecule of nitrogen (N₂), generating highly reactive intermediates that can participate in a variety of cycloaddition and cross-coupling reactions. nih.govrsc.org This reactivity has been harnessed to synthesize a diverse array of more complex heterocyclic systems. researchgate.net

Furthermore, derivatives of the 1,2,3-benzotriazin-4(3H)-one scaffold have been investigated for a range of biological activities, with some demonstrating potential as anesthetics and antidepressants. nih.gov

Contextualizing 3-Allyl-1,2,3-benzotriazin-4(3H)-one within Benzotriazinone Chemistry

This compound is a derivative in which an allyl group (–CH₂–CH=CH₂) is attached to the nitrogen atom at the 3-position of the benzotriazinone ring. ontosight.ai This substitution is significant as it introduces a reactive alkene functionality into the molecule. The presence of the allyl group can influence the compound's steric and electronic properties, and it offers a potential site for further chemical modification. Research into N-substituted benzotriazinones aims to explore how different substituents at this position modulate the chemical reactivity and biological profile of the parent scaffold. The synthesis of such derivatives typically involves the initial formation of the 1,2,3-benzotriazin-4(3H)-one core, followed by a nucleophilic substitution reaction to introduce the allyl group. ontosight.ai

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the interactive table below. These data are crucial for its identification and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | nih.gov |

| IUPAC Name | 3-(prop-2-en-1-yl)-1,2,3-benzotriazin-4-one | nih.gov |

| Molecular Weight | 187.20 g/mol | nih.gov |

| CAS Number | 25465-49-0 | nih.gov |

| SMILES | C=CCN1C(=O)C2=CC=CC=C2N=N1 | nih.gov |

| InChIKey | QJYQHRIUEOFHMV-UHFFFAOYSA-N | nih.gov |

Detailed Research Findings

While the broader class of 1,2,3-benzotriazin-4(3H)-ones has been the subject of numerous studies, detailed research focusing specifically on this compound is more limited. However, general synthetic strategies and reactions applicable to N-substituted benzotriazinones provide a framework for understanding this compound.

The synthesis of the parent 1,2,3-benzotriazin-4(3H)-one scaffold can be achieved through various methods, with a common approach being the diazotization of 2-aminobenzamide (B116534). nih.gov More recent, milder, and more environmentally friendly methods have also been developed, such as a visible-light-mediated photochemical cyclization of acyclic aryl triazine precursors in a continuous flow reactor. nih.govorganic-chemistry.org This latter method offers high yields and short reaction times without the need for photocatalysts. organic-chemistry.org

Once the core is formed, the introduction of the allyl group at the N-3 position is typically accomplished via nucleophilic substitution, where the nitrogen atom of the benzotriazinone acts as a nucleophile, reacting with an allyl halide (e.g., allyl bromide) in the presence of a base.

The reactivity of this compound is expected to be characterized by the chemistry of both the benzotriazinone ring and the allyl group. The benzotriazinone moiety can undergo denitrogenative annulation reactions when treated with nickel catalysts, for example, reacting with alkenes and dienes to form more complex nitrogen-containing heterocycles like 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov Additionally, visible light-induced denitrogenative annulations with alkenes and alkynes have been shown to be an efficient method for synthesizing isoindolinones and isoquinolinones. rsc.org The allyl group itself is a versatile functional group that can participate in a wide range of reactions, including addition reactions across the double bond and transition metal-catalyzed cross-coupling reactions.

The potential applications of this compound are inferred from studies on related compounds and are suggested to be in the fields of pharmaceuticals and materials science. ontosight.ai The benzotriazinone scaffold is a known pharmacophore, and the introduction of an allyl group could modulate biological activity or provide a handle for conjugation to other molecules. In materials science, the unsaturated nature of the allyl group could be exploited for polymerization or for grafting onto surfaces to create new materials with unique properties. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

25465-49-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.2 g/mol |

IUPAC Name |

3-prop-2-enyl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C10H9N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h2-6H,1,7H2 |

InChI Key |

QJYQHRIUEOFHMV-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=N1 |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=N1 |

Other CAS No. |

25465-49-0 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Transformations of 3 Allyl 1,2,3 Benzotriazin 4 3h One and Its Analogues

Denitrogenative Processes and Nitrogen Extrusion Chemistry

The core reactivity of 1,2,3-benzotriazin-4(3H)-ones involves the cleavage of the N1-N2 and N2-N3 bonds, leading to the release of molecular nitrogen. This process generates a reactive intermediate that can be trapped by various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The specific nature of the intermediate and the final product is highly dependent on the reaction conditions employed.

Transition metals, particularly low-valent nickel and palladium complexes, are highly effective catalysts for promoting the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones. researchgate.net These reactions typically proceed under mild conditions and demonstrate broad substrate scope, enabling the synthesis of complex nitrogen-containing heterocycles such as isoquinolinones and dihydroisoquinolinones. acs.orgnih.govresearchgate.net

A central feature of the transition metal-catalyzed mechanism is the formation of a five-membered aza-metallacyclic intermediate. acs.orgnih.govnih.gov In the case of nickel catalysis, the active Ni(0) species undergoes an oxidative insertion into the N-N bond of the benzotriazinone ring. nih.gov This step is followed by the extrusion of dinitrogen, resulting in the formation of a stable five-membered azanickelacycle. acs.orgnih.gov The structure of such an azanickelacycle intermediate has been successfully isolated and characterized by single-crystal X-ray analysis, providing strong evidence for this mechanistic pathway. nih.gov

The catalytic cycle for the transition metal-mediated denitrogenative annulation can be described by a sequence of fundamental organometallic steps. acs.org

Oxidative Insertion/Addition: The cycle initiates with the oxidative insertion of the low-valent metal catalyst (e.g., Ni(0)) into the N-N bond of the benzotriazinone, followed by the loss of N₂ to form the five-membered aza-metallacycle. acs.orgnih.govacs.org This step increases the oxidation state of the metal (e.g., Ni(0) to Ni(II)). mdpi.com

Carbometalation/Insertion: The coupling partner, such as an alkene or alkyne, coordinates to the metal center of the aza-metallacycle. This is followed by migratory insertion of the unsaturated substrate into the metal-carbon bond of the metallacycle. acs.orgacs.org This carbometalation step expands the ring, often forming a seven-membered metallacyclic intermediate. acs.org For unsymmetrical alkynes, the regioselectivity of this insertion step is crucial in determining the final product structure. acs.org

Reductive Elimination: The final step is the reductive elimination from the seven-membered intermediate. acs.orgacs.org This step forms the new heterocyclic product and regenerates the active, low-valent metal catalyst, allowing it to re-enter the catalytic cycle. acs.org The reductive elimination step involves the formation of a C-N or C-C bond and reduces the oxidation state of the metal (e.g., Ni(II) to Ni(0)).

Table 1: Overview of Transition Metal-Catalyzed Denitrogenative Annulations

| Metal Catalyst | Coupling Partner | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Nickel(0)/Phosphine Complex | 1,3-Dienes | Five-membered Azanickelacycle | 3,4-Dihydroisoquinolin-1(2H)-ones | acs.orgnih.gov |

| Nickel(0)/Phosphine Complex | Alkenes | Five-membered Azanickelacycle | 3-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones | acs.orgnih.gov |

| Nickel(0) | Alkynes | Five-membered Azanickelacycle | Isoquinolones | nih.govacs.org |

| Palladium | Isocyanides | Azapalladacycle | 3-(Imino)isoindolin-1-ones | nih.gov |

| Palladium | Vinylene Carbonate | Palladacycle Intermediate | Isoquinolinones | rsc.org |

Denitrogenation of 1,2,3-benzotriazin-4(3H)-ones can also be achieved without the use of transition metal catalysts, most notably through acid-mediated pathways. nih.gov These reactions provide a complementary, metal-free approach to generating ortho-substituted benzamides by promoting the extrusion of N₂ and subsequent trapping by a nucleophile. researchgate.net

Under acidic conditions, the proposed mechanism involves a reversible protonation and ring-opening of the 1,2,3-benzotriazin-4(3H)-one scaffold. nih.gov This ring-opening generates a key benzene (B151609) diazonium intermediate. nih.govresearchgate.net Aryl diazonium ions are highly versatile intermediates known for their propensity to release molecular nitrogen to form an aryl cation, which is then rapidly trapped by available nucleophiles. nih.govlibretexts.org

Protonation of the benzotriazinone ring in the presence of an acid (e.g., trifluoroacetic acid, organosulfonic acids) facilitates the cleavage of a C-N bond. nih.govresearchgate.net

This ring-opening leads to the formation of an ortho-amido-substituted benzene diazonium species. nih.govresearchgate.net

The diazonium intermediate then undergoes denitrogenation, releasing N₂ gas.

The resulting species is attacked by a nucleophile present in the reaction medium (e.g., water, sulfonate ion) at the ortho position to yield the final functionalized benzamide (B126) product. nih.govresearchgate.net

This pathway has been successfully utilized to synthesize ortho-hydroxylated benzamides and salicylanilide (B1680751) sulfonates. nih.govresearchgate.net

Table 2: Examples of Acid-Mediated Denitrogenative Functionalization

| Acid Reagent | Nucleophile Source | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (CF₃COOH) | Water (adventitious) | Benzene Diazonium Ion | ortho-Hydroxylated Benzamides | researchgate.net |

| Organosulfonic Acids (e.g., p-TSA) | Sulfonate Anion | Benzene Diazonium Ion | Salicylanilide Sulfonates | nih.gov |

Photochemistry offers another distinct avenue for initiating transformations in benzotriazinone systems. The absorption of light energy can promote the molecule to an excited state, opening up unique reaction pathways that are often inaccessible under thermal conditions.

While direct photochemical denitrogenation of 3-allyl-1,2,3-benzotriazin-4(3H)-one itself is a subject of ongoing research, related photochemical processes involving the benzotriazinone core are well-documented. A notable photochemical reaction related to this scaffold is a variation of the Norrish Type II reaction, which has been applied to the synthesis of the benzotriazinone ring rather than its denitrogenation. nih.govacs.org This process involves an intramolecular acs.orgresearchgate.net-hydrogen shift in an acyclic aryl triazine precursor, initiated by photoexcitation of a carbonyl group, which leads to cyclization and formation of the benzotriazinone. nih.govacs.org

More directly relevant to denitrogenation is a mechanism involving the formation of an Electron Donor-Acceptor (EDA) complex. researchgate.netrsc.org This metal-free photochemical method uses visible light to induce denitrogenative annulation reactions. rsc.org The mechanism is believed to proceed via the formation of an EDA complex between the 1,2,3-benzotriazin-4(3H)-one (acceptor) and a suitable electron donor, such as an amine like DIPEA (N,N-Diisopropylethylamine). researchgate.netrsc.org

Upon irradiation with visible light, the EDA complex absorbs energy, leading to a single-electron transfer (SET) from the donor to the benzotriazinone. hepatochem.comnih.gov This generates a radical anion of the benzotriazinone, which is unstable and fragments, losing a molecule of N₂ to produce a new radical intermediate. This radical can then react with alkenes or alkynes to form isoindolinone and isoquinolinone products. rsc.org This strategy avoids the need for external photocatalysts and proceeds under mild conditions, highlighting the principles of green chemistry. researchgate.net

Thermal Opening of the Triazinone Nucleus: Iminoketene Formation

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones and their analogues is a well-documented process that proceeds through the formation of a highly reactive iminoketene intermediate. rsc.orgmgutheses.in When subjected to heat in an inert solvent, these compounds undergo a ring-fission reaction, extruding a molecule of nitrogen (N₂). researchgate.net This denitrogenation leads to the formation of a transient 2-(isocyanato)phenylcarbonyl intermediate, which rapidly rearranges to the corresponding iminoketene.

The thermolysis of various substituted 1,2,3-benzotriazin-4-ones has been studied, and in many cases, the major products isolated are derived from the subsequent reactions of the iminoketene intermediate. rsc.orgrsc.org For instance, in the absence of other trapping agents, the iminoketene can undergo a [4+2] cyclodimerization to yield 2-(o-aminophenyl)-3,1-benzoxazin-4-one derivatives. rsc.org The structure of this dimer has been confirmed through hydrolysis and independent synthesis. rsc.org

The formation of the iminoketene is a key step that dictates the subsequent chemical transformations. The stability and reactivity of this intermediate are influenced by the substituents on the benzotriazinone ring. While the thermal decomposition of 3-alkyl-1,2,3-benzotriazin-4(3H)-ones has been investigated, the specific thermolysis of this compound could lead to unique intramolecular reactions involving the allyl group and the newly formed iminoketene moiety. Studies on related 3-alkenylbenzotriazinones have shown that they can yield 3-substituted quinolin-4(1H)-ones upon thermolysis, suggesting a potential pathway for the allyl-substituted analogue.

Reactivity of the Allyl Substituent within the Benzotriazinone Framework

The presence of the allyl group at the N-3 position introduces a secondary site of reactivity in the this compound molecule, distinct from the chemistry of the triazinone ring itself.

The allyl group is susceptible to substitution reactions at the allylic carbon—the sp³-hybridized carbon adjacent to the double bond. These reactions can proceed through various mechanisms, primarily radical substitution or nucleophilic substitution (Sₙ1 or Sₙ2). ucalgary.capressbooks.pub

Radical Allylic Substitution: This pathway is favored under conditions of high temperature or UV light and low concentrations of a halogenating agent. pressbooks.pubyoutube.com The reaction initiates with the homolytic cleavage of a weak bond to form a radical, which then abstracts a hydrogen atom from the allylic position. ucalgary.ca The resulting allyl radical is resonance-stabilized, with the unpaired electron delocalized over the terminal carbons of the allyl system. ucalgary.cayoutube.com This delocalization can lead to the formation of constitutional isomers if the allyl radical is unsymmetrical. pressbooks.pub Reagents like N-bromosuccinimide (NBS) are commonly used to achieve low, constant concentrations of bromine, favoring substitution over addition to the double bond. pressbooks.pub

Nucleophilic Allylic Substitution: This can occur via Sₙ1- or Sₙ2-type mechanisms. The Sₙ1 pathway involves the formation of a resonance-stabilized allyl carbocation intermediate, which can then be attacked by a nucleophile at either of the electron-deficient carbons. pressbooks.pub The Sₙ2 reaction in allylic systems, often termed the Sₙ2' reaction, involves the nucleophile attacking the double bond, leading to a concerted displacement of the leaving group with a shift of the double bond (an allylic rearrangement). wikipedia.org Metal catalysts, particularly palladium and iridium complexes, are highly effective in promoting nucleophilic allylic substitutions, proceeding through a π-allyl intermediate. science.govlibretexts.org The benzotriazinone moiety, being an electron-withdrawing group, could influence the stability of any charged intermediates formed during these substitution reactions.

The allyl group can participate in cycloaddition reactions, acting as a three-carbon component. The reactivity in these transformations is significantly enhanced if the allyl group is converted into an allyl cation. rsc.org These cations are versatile partners in both [4+3] and [3+2] cycloaddition pathways, providing efficient routes to seven- and five-membered rings, respectively. researchgate.netugent.bewikipedia.org

The formation and stability of the allyl cation can be modulated by the heterocyclic system to which it is attached. researchgate.netugent.be In the case of this compound, protonation or interaction with a Lewis acid at the heterocyclic nitrogen or carbonyl oxygen could facilitate the departure of the benzotriazinone as a leaving group, generating a transient allyl cation.

[4+3] Cycloadditions: These reactions typically involve an allyl cation reacting with a 1,3-diene to form a seven-membered carbocycle. rsc.orgwikipedia.org This method is a powerful tool in organic synthesis. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the allyl cation and the diene.

[3+2] Cycloadditions: Allyl cations can also react with alkenes or other two-atom π-systems to yield five-membered rings. researchgate.netnih.govnih.gov While [4+3] pathways are often favored, the presence of certain heteroatoms or specific reaction conditions can promote the [3+2] pathway. researchgate.net For instance, heteroatom-stabilized allyl cations have shown selective participation in [3+2] cyclopentannulation reactions. nih.gov

The benzotriazinone heterocycle's electronic properties would play a crucial role in modulating the formation and subsequent cycloaddition reactivity of a derived allyl cation. researchgate.netugent.be

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms associated with this compound and its analogues.

Density Functional Theory (DFT) has become an indispensable method for investigating reaction mechanisms in organic chemistry. acs.orgresearchgate.netnih.gov For the transformations of benzotriazinones, DFT calculations are employed to map out the potential energy surface of a reaction, providing detailed information about the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

By locating the transition state structures, chemists can calculate activation energies (ΔG‡), which are crucial for understanding reaction rates and selectivity. nih.gov For example, DFT calculations can be used to model the thermal opening of the triazinone ring, elucidating the energy barrier for nitrogen extrusion and the subsequent formation of the iminoketene intermediate. researchgate.netnih.gov This allows for a comparison of different possible mechanistic pathways, such as concerted versus stepwise processes. mdpi.com

Furthermore, DFT can be used to explore the energy landscapes of subsequent reactions, such as the intramolecular trapping of the iminoketene by the allyl group or the various potential cycloaddition pathways of the allyl substituent. This computational analysis helps rationalize experimentally observed product distributions and can predict the feasibility of unexplored reaction pathways.

Table 1: Representative Applications of DFT in Mechanistic Studies of Related Heterocycles

| Transformation Studied | Computational Method | Key Insights Gained | Reference |

|---|---|---|---|

| Intramolecular Heterocyclization of Azido-isocyanides | DFT | Elucidation of a 6-endo-trig cyclization pathway and calculation of the activation barrier (ΔG‡ = +12.3 kcal/mol). | nih.gov |

| Thermal Decomposition of Nitropyrazoline | DFT (MEDT) | Distinguished between a multi-step dehydrochlorination in solution and a single-step retro-[3+2] cycloaddition in the melted state. | mdpi.com |

| Palladium-Catalyzed Denitrogenative Transannulation | DFT | Supported the proposed mechanism involving a five-membered palladacycle intermediate. | researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals govern the feasibility and stereochemical outcome of many reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgimperial.ac.uk

FMO Analysis: For this compound, FMO analysis can predict its reactivity. The HOMO's energy and location indicate the molecule's nucleophilic and electron-donating character, while the LUMO's energy and location reveal its electrophilic and electron-accepting properties. youtube.com In a potential cycloaddition reaction, the interaction between the HOMO of one component (e.g., a diene) and the LUMO of the other (e.g., the allyl cation derived from the benzotriazinone) would be analyzed to determine if the reaction is symmetry-allowed. wikipedia.org

NBO Analysis: Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing bonding in terms of localized orbitals. acs.org It can reveal important information about charge distribution, hyperconjugative interactions, and bond strengths. For benzotriazinone derivatives, NBO analysis can help to understand how substituents influence the electronic character and reactivity of the heterocyclic system and its side chains. acs.org It can quantify the electron-donating or -withdrawing nature of the benzotriazinone moiety and its effect on the adjacent allyl group, providing a deeper understanding of the factors controlling allylic substitution and cycloaddition reactions.

Derivatization Strategies and Synthetic Transformations of the 3 Allyl 1,2,3 Benzotriazin 4 3h One Scaffold

Annulation and Ring-Forming Reactions

Annulation and ring-forming reactions of 3-Allyl-1,2,3-benzotriazin-4(3H)-one are powerful methods for the construction of fused heterocyclic systems. These transformations often proceed through the loss of dinitrogen, generating a reactive species that can be trapped by various coupling partners to form new rings.

Synthesis of Isoindolinones and Isoquinolinones

The this compound scaffold provides a valuable entry point for the synthesis of isoindolinones and isoquinolinones, which are important structural motifs in many biologically active molecules and natural products. A regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has been developed to access 3-substituted isoindolinones. This photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, exhibiting wide functional group tolerance for N-substitution of the 1,2,3-benzotriazin-4(3H)-ones.

Furthermore, a nickel-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones provides a route to a wide range of substituted 1(2H)-isoquinolones in high yields. This reaction proceeds through the denitrogenative activation of the triazinone moiety followed by the insertion of both internal and terminal alkynes.

Formation of Dihydroisoquinolin-1(2H)-ones

A significant application of this compound is in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. A nickel-catalyzed denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with allenes produces a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a regioselective manner. capes.gov.bracs.org This method has also been developed into a highly enantioselective process. capes.gov.br The reaction is believed to proceed through a five-membered azanickelacycle intermediate, which is formed by the oxidative addition of the Ni(0) catalyst to the N-N bond of the benzotriazinone and subsequent extrusion of N2. acs.orgacs.org This intermediate then reacts with allenes to afford the final product. acs.org The reaction accommodates a wide variety of aryl substituents on the nitrogen atom of the benzotriazinone, with yields ranging from 76% to 94% and high regioselectivity. acs.org

| Entry | R Group on Benzotriazinone | Allene | Product | Yield (%) |

| 1 | 4-Tolyl | 1,2-nonadiene | 2-(4-Tolyl)-3-heptyl-3,4-dihydroisoquinolin-1(2H)-one | 94 |

| 2 | 4-Methoxyphenyl | 1,2-nonadiene | 2-(4-Methoxyphenyl)-3-heptyl-3,4-dihydroisoquinolin-1(2H)-one | 92 |

| 3 | 4-Chlorophenyl | 1,2-nonadiene | 2-(4-Chlorophenyl)-3-heptyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| 4 | Phenyl | 1,2-nonadiene | 2-Phenyl-3-heptyl-3,4-dihydroisoquinolin-1(2H)-one | 76 |

Access to Isocoumarin-1-imine Architectures

The versatility of the this compound scaffold extends to the synthesis of isocoumarin-1-imine frameworks. A palladium-catalyzed denitrogenative transannulation strategy has been developed for this purpose, utilizing terminal alkynes as the coupling partner. This reaction is highly regioselective and demonstrates tolerance for a wide array of functional groups. The proposed mechanism involves the formation of a five-membered palladacyclic intermediate through the denitrogenation of the benzotriazinone.

Cross-Coupling and Functionalization of the Aromatic Ring

The denitrogenative coupling of this compound serves as a powerful tool for the ortho-functionalization of the benzamide (B126) core. This approach allows for the introduction of various aryl, alkenyl, and alkyl groups at the position ortho to the amide functionality, providing a direct route to substituted benzamides that would be challenging to access through traditional methods.

Ortho-Arylation and Alkenylation of Benzamides via Denitrogenation

An efficient method for the ortho-arylation and alkenylation of benzamides has been achieved through a palladium-catalyzed denitrogenative Suzuki-Miyaura type cross-coupling reaction of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. rsc.org This reaction is compatible with a variety of aryl and alkenyl boronic acids, affording the corresponding ortho-substituted benzamides in good to high yields. rsc.org The reaction is believed to proceed via a five-membered aza-palladacyclic intermediate. rsc.org

| Entry | Benzotriazinone Substituent (R) | Boronic Acid | Product | Yield (%) |

| 1 | Phenyl | Phenylboronic acid | N,2-diphenylbenzamide | 92 |

| 2 | 4-Tolyl | 4-Methylphenylboronic acid | N,2-di-p-tolylbenzamide | 88 |

| 3 | Phenyl | (E)-Styrylboronic acid | (E)-N-Phenyl-2-styrylbenzamide | 75 |

| 4 | 4-Methoxyphenyl | 2-Thiopheneboronic acid | N-(4-Methoxyphenyl)-2-(thiophen-2-yl)benzamide | 82 |

Ortho-Alkylation and Benzylation of Benzamides

The denitrogenative strategy has also been successfully applied to the ortho-alkylation and benzylation of benzamides. A palladium-catalyzed reaction of capes.gov.bracs.orgacs.org-benzotriazin-4(3H)-ones with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me3) provides a route to ortho-methylated benzamides. acs.org This method utilizes a commercially available and stable organoaluminum reagent. acs.org The catalytic system is also effective for ortho-ethylation using triethylaluminum. acs.org

For ortho-benzylation, an efficient and air-tolerant nickel-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with benzyl (B1604629) chlorides has been developed. researchgate.net This reaction proceeds via liquid-assisted grinding using manganese powder as a reductant. researchgate.net This method provides access to diarylmethanes. researchgate.net

| Entry | N-Substituent | Alkylating/Benzylating Agent | Product | Yield (%) |

| 1 | Phenyl | DABAL-Me3 | 2-Methyl-N-phenylbenzamide | 86 |

| 2 | 4-Tolyl | Triethylaluminum | 2-Ethyl-N-(p-tolyl)benzamide | 71 |

| 3 | Methyl | Benzyl chloride | N,2-dimethyl-N-benzylbenzamide | 91 |

| 4 | Phenyl | 4-Chlorobenzyl chloride | 2-(4-Chlorobenzyl)-N-phenylbenzamide | 85 |

Sulfonylation Reactions to Salicylanilide (B1680751) Sulfonates

A significant transformation of the 1,2,3-benzotriazin-4(3H)-one scaffold is its conversion to salicylanilide sulfonates. This reaction proceeds via a metal-free, acid-mediated, denitrogenative cross-coupling process. Specifically, N-alkyl-substituted benzotriazinones, including this compound, have been shown to be effective substrates in this transformation. researchgate.net

The reaction is typically carried out by heating the benzotriazinone with an organosulfonic acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like 1,4-dioxane. researchgate.netacs.org The process is operationally simple and demonstrates high functional group tolerance, providing the desired salicylanilide sulfonate products in good to excellent yields. researchgate.netrsc.org For the 3-allyl substituted variant, yields have been reported to be as high as 93%. researchgate.net

The proposed mechanism involves an initial, reversible ring-opening of the benzotriazinone in the presence of the sulfonic acid. researchgate.netacs.org This generates a reactive benzene (B151609) diazonium intermediate. Subsequently, the sulfonate anion acts as a nucleophile, attacking the diazonium species and leading to the extrusion of molecular nitrogen (N₂) to form the ortho-sulfonylated benzamide product. researchgate.netacs.org

Table 1: Sulfonylation of this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| This compound | p-Toluenesulfonic acid | 1,4-Dioxane, 100°C, 12h | 2-(Allylcarbamoyl)phenyl 4-methylbenzenesulfonate | 93% researchgate.net |

Incorporation of Isocyanides into New Heterocycles

The 1,2,3-benzotriazin-4(3H)-one scaffold can be utilized in palladium-catalyzed denitrogenative reactions that incorporate isocyanides to form new heterocyclic structures. acs.orgnih.gov This transformation yields 3-(imino)isoindolin-1-ones. The reaction proceeds through the generation of an azapalladacycle intermediate following the extrusion of nitrogen from the benzotriazinone ring. acs.orgnih.gov This intermediate then undergoes insertion of an isocyanide molecule to construct the final product.

While the literature provides a general methodology for various N-substituted benzotriazinones, it establishes a key synthetic route for creating iminoisoindolinone derivatives. nih.gov This reaction showcases the utility of the benzotriazinone core as a precursor to five-membered heterocyclic systems through a cascade involving denitrogenation and isocyanide insertion.

Table 2: Palladium-Catalyzed Reaction with Isocyanides

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Isocyanide (e.g., R-NC) | Palladium Catalyst | 2-Allyl-3-(imino)isoindolin-1-one |

Rearrangement and Skeletal Editing Reactions

The this compound scaffold is also amenable to rearrangement and skeletal editing, enabling significant alterations to its core structure. These transformations, often initiated by light or heat, can lead to the formation of valuable isomeric structures or entirely new ring systems.

Nitrogen-Mediated Hydrogen Atom Shift in Photocatalytic Transformations

Visible-light-mediated photocatalysis offers a powerful method for the transformation of 1,2,3-benzotriazin-4(3H)-ones. doi.org A notable reaction involves a regioselective denitrogenative alkene insertion to produce 3-substituted isoindolinones. nih.govacs.org This process is particularly effective for N-substituted benzotriazinones and demonstrates wide functional group tolerance, making it applicable to the 3-allyl derivative. acs.orgnih.gov

The reaction mechanism is distinct from metal-catalyzed pathways and proceeds via photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom shift, which accounts for the exclusive formation of 3-substituted isoindolinones. acs.orgnih.gov This transformation highlights a divergent reactivity pattern where photocatalysis yields a different constitutional isomer compared to transition-metal catalysis. nih.gov

Table 3: Photocatalytic Transformation to Isoindolinones

| Reactant 1 | Reactant 2 | Conditions | Key Process | Product |

| This compound | Activated Alkenes | Visible Light, Photocatalyst | Nitrogen-Mediated Hydrogen Atom Shift | 2-Allyl-3-substituted-isoindolinones |

Ring Contraction via Nitrogen Deletion Strategies

The extrusion of molecular nitrogen is a fundamental step in the chemistry of 1,2,3-benzotriazin-4(3H)-ones. doi.org Thermal decomposition is a key method to initiate this nitrogen deletion. nih.gov The thermolysis of 1,2,3-benzotriazin-4(3H)-ones does not typically result in a simple contraction of the aromatic ring but rather leads to the formation of a highly reactive iminoketene intermediate. nih.gov

This transformation is proposed to occur via an initial elimination of N₂, forming a transient azetidinone which then undergoes ring-opening to the iminoketene. nih.gov This reactive species can then be trapped by various reagents. For example, in the presence of pyridine (B92270) derivatives, the iminoketene can undergo a [4+2]-cycloaddition reaction to construct new, larger fused heterocyclic systems. nih.gov While not a ring contraction in the traditional sense, this nitrogen deletion strategy effectively edits the original scaffold to create valuable intermediates for further synthesis. Studies on the thermolysis of 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones have shown they can rearrange to form quinolinone derivatives. rsc.org

Selective Transformations of the Allyl Group (e.g., functional group interconversions)

The allyl group at the N-3 position provides an additional site for selective modification, independent of the benzotriazinone core. ontosight.ai Standard methods for functional group interconversion can be applied to this moiety to introduce new functionality. wikipedia.org

Oxidation: The allylic C-H bonds are susceptible to oxidation. Reagents like selenium dioxide can be used to introduce a hydroxyl group at the allylic position, yielding an allylic alcohol. wikipedia.org More aggressive oxidation using reagents such as potassium permanganate (B83412) (KMnO₄) can cleave the double bond entirely, ultimately leading to the formation of a carboxylic acid at the benzylic-like position. masterorganicchemistry.com

Hydroboration-Oxidation: A common and powerful method for the anti-Markovnikov hydration of an alkene is hydroboration-oxidation. wikipedia.orgmasterorganicchemistry.com Treating this compound with a borane (B79455) source (e.g., BH₃·THF) followed by oxidative work-up (e.g., H₂O₂, NaOH) would be expected to yield the corresponding primary alcohol, 3-(3-hydroxypropyl)-1,2,3-benzotriazin-4(3H)-one. This two-step process effectively converts the terminal alkene of the allyl group into a primary alcohol. masterorganicchemistry.com

Dihydroxylation: The allyl group's double bond can be converted into a vicinal diol through dihydroxylation. organic-chemistry.org This can be achieved using various reagents. For example, catalytic osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) would produce a syn-diol. This reaction transforms the allyl group into a 1,2-diol moiety, specifically yielding 3-(2,3-dihydroxypropyl)-1,2,3-benzotriazin-4(3H)-one.

Advanced Theoretical and Computational Investigations on 1,2,3 Benzotriazin 4 3h One Systems

Quantum Chemical Calculations of Energetics and Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the geometric and energetic properties of molecules with a high degree of accuracy. For the 1,2,3-benzotriazin-4(3H)-one system, DFT calculations provide a detailed picture of its three-dimensional structure and thermodynamic stability.

Energetics:

The standard molar enthalpy of formation in the gas phase for the parent 1,2,3-benzotriazin-4(3H)-one has been determined through a combination of combustion calorimetry and high-temperature vacuum sublimation techniques. These experimental values are complemented and validated by high-level computational methods such as the G3(MP2)//B3LYP composite method.

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas phase) | 200.9 ± 3.8 | Experimental |

Molecular Structure:

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of 1,2,3-benzotriazin-4(3H)-one. These calculations provide precise information on bond lengths and angles, which are in good agreement with experimental data where available. The core benzotriazinone structure is found to be essentially planar, a characteristic that has implications for its aromaticity and electronic properties. The allyl group in 3-Allyl-1,2,3-benzotriazin-4(3H)-one will be attached to the N3 atom of this planar ring system.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-N2 | 1.272 |

| N2-N3 | 1.385 |

| N3-C4 | 1.391 |

| C4=O5 | 1.218 |

| C4-C4a | 1.470 |

| N1-N2-N3 | 117.5 |

| N2-N3-C4 | 119.8 |

Aromaticity Assessment of the Benzotriazinone Ring System (e.g., Nucleus-Independent Chemical Shifts)

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. A widely used computational tool to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

For the 1,2,3-benzotriazin-4(3H)-one system, NICS calculations have been performed to assess the aromatic character of both the benzene (B151609) ring and the triazinone ring.

| Ring | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene Ring | -9.8 | Aromatic |

| Triazinone Ring | -3.1 | Slightly Aromatic |

The highly negative NICS(1) value for the fused benzene ring confirms its strong aromatic character. The triazinone ring also exhibits a negative NICS(1) value, suggesting a degree of aromaticity, although significantly less pronounced than that of the benzene ring. This is consistent with the presence of heteroatoms and a carbonyl group within the ring, which can influence electron delocalization.

Tautomerism and Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds. For the 1,2,3-benzotriazin-4(3H)-one scaffold, several tautomeric forms are theoretically possible, including the 1H-tautomer and the enol tautomer (1,2,3-benzotriazin-4-ol). Computational studies have been conducted to determine the relative stabilities of these tautomers in the gas phase.

DFT calculations have shown that the 3H-tautomer, which is the parent structure for this compound, is the most stable form. The relative energies of the other tautomers are significantly higher, indicating that they are present in much lower concentrations at equilibrium.

| Tautomer | Relative Energy (kJ·mol⁻¹) |

|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | 0.0 (most stable) |

| 1,2,3-Benzotriazin-4(1H)-one | +40.2 |

| 1,2,3-Benzotriazin-4-ol | +65.7 |

These computational findings are crucial for understanding the reactivity of the benzotriazinone system, as the predominant tautomer will dictate the primary reaction pathways.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is fundamental to its reactivity. The energies of the HOMO and LUMO and the HOMO-LUMO gap are important descriptors of chemical reactivity and kinetic stability.

For the 1,2,3-benzotriazin-4(3H)-one system, the HOMO is typically localized on the fused benzene ring, while the LUMO is distributed over the triazinone moiety. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap provides an indication of the molecule's excitability and its tendency to undergo chemical reactions.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.70 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The calculated gap for the benzotriazinone system indicates a relatively stable molecule. The introduction of the allyl group at the N3 position in this compound is not expected to dramatically alter these fundamental electronic properties, although minor shifts in the orbital energies are likely.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting sites for electrophilic and nucleophilic attack. In the 1,2,3-benzotriazin-4(3H)-one system, the MEP would show a region of negative potential around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would be associated with the hydrogen atoms.

Broader Synthetic Utility and Applications of the 1,2,3 Benzotriazin 4 3h One Scaffold in Organic Synthesis

Versatility as a Precursor for Diverse Heterocyclic Frameworks (N-, O-, S-containing)

The 1,2,3-benzotriazin-4(3H)-one ring system serves as a versatile starting material for the synthesis of a variety of heterocyclic frameworks, including those containing nitrogen, oxygen, and sulfur. researchgate.netresearchgate.net Its utility stems from its ability to undergo denitrogenative reactions, where the expulsion of a dinitrogen molecule leads to the formation of a reactive intermediate that can be trapped by various reagents to form new ring systems. researchgate.netacs.org

These transformations are often catalyzed by transition metals or promoted by photochemical methods, providing access to complex molecules from a readily available precursor. researchgate.netacs.orgnih.gov The reactions are notable for their ability to construct C-C and C-heteroatom bonds. researchgate.net For instance, metal-catalyzed denitrogenative annulation reactions have been employed to synthesize N- and O-containing heteroaromatics. researchgate.net Furthermore, acid-mediated denitrogenative heteroannulation reactions of 1,2,3-benzotriazin-4(3H)-ones can yield benzo[c] peptide.comwikipedia.orgdithiol-3-ones, demonstrating their utility in creating sulfur-containing heterocycles. acs.orgnih.gov The scaffold has been successfully utilized in the synthesis of several important compounds, including phenanthridinones, isoquinolones, and coumarin-1-imines. researchgate.net

Role in Atom-Economical and One-Step Transformations

A key advantage of using the 1,2,3-benzotriazin-4(3H)-one scaffold in organic synthesis is its contribution to the development of atom-economical and one-step reactions. researchgate.net Denitrogenative annulation reactions are prime examples of this, as they provide an efficient route to complex nitrogen-rich molecules. researchgate.net These reactions are considered atom-economical because the main byproduct is gaseous nitrogen, which is environmentally benign. acs.orgresearchgate.net

The ability to perform these transformations in a single step from readily available starting materials adds to their efficiency and appeal in synthetic chemistry. researchgate.netresearchgate.net This approach avoids the need for multiple synthetic steps, reducing waste and saving time and resources. The development of one-pot procedures for the preparation of substituted 1,2,3-benzotriazin-4(3H)-one derivatives further highlights the move towards more efficient and streamlined synthetic processes. bohrium.comshu.ac.uk

Development of Coupling Reagents Derived from Benzotriazinones in Peptide Chemistry (e.g., 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DEPBT)

A significant application of the 1,2,3-benzotriazin-4(3H)-one scaffold is in the development of coupling reagents for peptide synthesis. nih.gov One of the most prominent examples is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT. wikipedia.orgnih.govnih.gov DEPBT is a highly effective coupling reagent that is particularly valued for its remarkable ability to suppress racemization during amide bond formation. wikipedia.orgnih.govnih.govresearchgate.net This is a critical factor in peptide synthesis, as maintaining the stereochemical integrity of the amino acids is essential for the biological activity of the final peptide. uni-kiel.de

DEPBT has demonstrated superiority over other common phosphonium (B103445) and uronium coupling reagents in minimizing racemization. peptide.comnih.govresearchgate.net It is particularly useful for coupling amino acids that are prone to epimerization. peptide.com The mechanism of DEPBT-mediated coupling involves the in-situ formation of a highly activated and stable HOOBt ester, which then reacts with the amino component to form the desired peptide bond. luxembourg-bio.com An added advantage of using DEPBT is that it often does not require the protection of the hydroxyl groups of amino acids like tyrosine, serine, and threonine, or the imidazole (B134444) group of histidine, which simplifies the synthetic process. nih.govresearchgate.net The high efficiency and utility of DEPBT have been showcased in the synthesis of complex natural products such as ramoplanin (B549286) A2 and teicoplanin aglycon. nih.govresearchgate.net

Table 1: Comparison of Coupling Reagents in Peptide Cyclization

| Coupling Reagent | Yield of Cyclic Pentapeptide (%) | Reference |

|---|---|---|

| DEPBT | 75 | luxembourg-bio.com |

| BOP | 62 | luxembourg-bio.com |

| HBTU | 58 | luxembourg-bio.com |

Applications in Cascade and Multi-Component Reactions

The 1,2,3-benzotriazin-4(3H)-one scaffold has also found application in the development of cascade and multi-component reactions, which are powerful tools for the efficient construction of complex molecules. An example of this is an electrochemical cascade reaction involving 1,2,3-benzotriazinones and alkynes to produce 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgnih.gov This method is notable for avoiding the use of pressurized hydrogen gas, metal catalysts, and stoichiometric redox agents, making it an environmentally benign process. acs.orgnih.gov The reaction proceeds through a continuous cathodic reduction process and has been shown to be scalable, demonstrating its potential for practical applications. acs.org

Furthermore, visible-light-mediated denitrogenative alkene insertion reactions of 1,2,3-benzotriazin-4(3H)-ones have been developed to synthesize 3-substituted isoindolinones, which are important structural motifs in many biologically active molecules. acs.orgnih.gov This photocatalytic approach demonstrates divergent reactivity compared to metal-catalyzed reactions, leading to the exclusive formation of the 3-substituted isoindolinone product through a nitrogen-mediated hydrogen atom shift. acs.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Denitrogenative Reactions

The denitrogenative transformation of 1,2,3-benzotriazin-4(3H)-ones is a cornerstone of their synthetic utility, providing access to a variety of valuable ortho-functionalized benzamides and N-heterocycles. nih.gov While transition metal catalysts based on palladium and nickel have been instrumental in these reactions, the future trajectory of this field is geared towards the development of more sustainable, efficient, and novel catalytic systems. researchgate.net

A significant emerging trend is the use of visible-light photoredox catalysis as a metal-free approach to initiate denitrogenation. rsc.org This strategy offers a greener alternative to traditional metal-catalyzed methods. Researchers are actively exploring new organic dyes and photocatalysts to improve reaction efficiency and expand the substrate scope. rsc.org

Furthermore, the exploration of earth-abundant metal catalysts, such as iron, copper, and cobalt, is a key area of future research. The development of well-defined catalytic systems based on these metals could offer cost-effective and environmentally benign alternatives to precious metal catalysts.

Future investigations will likely focus on:

The design and synthesis of novel ligands to fine-tune the reactivity and selectivity of existing metal catalysts.

The application of dual catalytic systems to enable previously inaccessible transformations.

The development of recyclable catalytic systems to improve the sustainability of denitrogenative reactions.

Advancements in Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While the asymmetric synthesis of derivatives from 1,2,3-benzotriazin-4(3H)-ones is a relatively nascent field, it represents a significant area for future growth.

A notable advancement has been the nickel-catalyzed asymmetric denitrogenative transannulation for the synthesis of axially chiral isoquinolones. acs.org This pioneering work has opened the door for the development of other enantioselective transformations of benzotriazinones. Future research will likely focus on the design and application of novel chiral ligands that can effectively control the stereochemical outcome of these reactions.

Moreover, the development of organocatalytic asymmetric reactions of benzotriazinones is a promising avenue. Chiral organocatalysts could offer a metal-free alternative for the synthesis of chiral derivatives. For instance, the asymmetric allylic substitution reaction of benzotriazoles with Morita-Baylis-Hillman carbonates, catalyzed by modified Cinchona alkaloids, showcases the potential for asymmetric functionalization of the broader benzotriazole (B28993) framework. researchgate.net

Key future research directions in this area will include:

The design of novel chiral ligands for transition metal-catalyzed asymmetric denitrogenative reactions.

The exploration of organocatalysts for the enantioselective functionalization of 3-Allyl-1,2,3-benzotriazin-4(3H)-one.

The development of stereodivergent synthetic strategies to access a wider range of stereoisomers.

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond the well-established denitrogenative reactions, researchers are beginning to uncover novel reactivity modes of 1,2,3-benzotriazin-4(3H)-ones, expanding their synthetic utility. A prime example is the divergent reactivity observed under photocatalytic conditions, which leads to the formation of 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift, a departure from the typical products obtained with nickel catalysis. nih.gov

The presence of the versatile allyl group in this compound opens up a plethora of possibilities for new synthetic transformations. Future research is expected to explore:

Cycloaddition Reactions: The allyl group can potentially participate in various cycloaddition reactions, such as [4+3], [3+2], and Diels-Alder reactions, to construct complex polycyclic systems. ontosight.aiwikipedia.org

Photochemical Transformations: The unique photochemical properties of the benzotriazinone core, coupled with the reactivity of the allyl group, could lead to novel light-induced reactions. acs.org

Radical Reactions: The generation of radical species from the benzotriazinone moiety under specific conditions could enable new carbon-carbon and carbon-heteroatom bond-forming reactions involving the allyl group. rsc.org

Thermolysis Reactions: The thermal decomposition of this compound could lead to interesting rearrangement or fragmentation pathways, providing access to novel molecular scaffolds. rsc.org

These new reactivity modes will undoubtedly expand the synthetic chemist's toolbox for the construction of diverse and complex molecules.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust, scalable, and efficient processes. The integration of flow chemistry and automation is a key trend in modern organic synthesis that addresses these challenges. synplechem.comucla.edu

A significant breakthrough in this area is the development of a continuous flow synthesis of substituted benzotriazin-4(3H)-ones via a visible light-mediated nitrogen-centered Norrish reaction. nih.govacs.orgnih.govorganic-chemistry.org This method offers excellent yields in short residence times without the need for additives or photocatalysts, highlighting the potential of flow chemistry for the efficient and scalable production of these important heterocyclic scaffolds. nih.govacs.orgnih.govorganic-chemistry.org

The key advantages of employing flow chemistry for the synthesis of this compound and its derivatives include:

Precise control over reaction parameters such as temperature, pressure, and residence time.

Enhanced safety due to the small reaction volumes and efficient heat transfer.

Improved reaction efficiency and selectivity.

The ability to telescope multiple reaction steps into a continuous sequence. synplechem.com

Furthermore, the automation of these flow systems can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science applications. researchgate.netnih.govresearchgate.net Future research will likely focus on the development of fully automated platforms for the synthesis, purification, and analysis of benzotriazinone derivatives, paving the way for on-demand synthesis and accelerated discovery cycles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Allyl-1,2,3-benzotriazin-4(3H)-one, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclization via diazotization of anthranilamide derivatives (Method A) or alkylation of preformed benzotriazinone cores. Key factors include:

- Reagent Selection : Use of alkyl halides or allylating agents for introducing the allyl group.

- Reaction Conditions : Temperature control (e.g., 0–5°C for diazotization) and pH adjustments to prevent premature decomposition of the triazene intermediate.

- Yield Optimization : Purification via column chromatography or recrystallization, as competing pathways (e.g., hydrolysis) can reduce yields .

Q. How does the allyl group influence the stability of this compound under acidic or reducing conditions?

- Methodological Answer : The allyl group enhances steric protection of the triazene ring but introduces sensitivity to strong reducing agents (e.g., NaBH₄, LiAlH₄). Stability testing protocols include:

- Acidic Hydrolysis : Monitor degradation via HPLC or NMR in 1M HCl at 25°C, tracking cleavage to anthranilic acid derivatives.

- Reductive Stability : Expose to controlled amounts of reducing agents (e.g., Zn/HCl) and analyze products (e.g., substituted indazoles) using LC-MS .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : While less common than its hydroxy derivative (HOOBt), the allyl variant may act as a coupling reagent. Experimental design includes:

- Activation of Carboxylic Acids : Combine with carbodiimides (e.g., DCC) to form active esters.

- Solvent Optimization : Use DMF or THF for improved solubility.

- Yield Comparison : Benchmark against DEPBT or HOOBt in model dipeptide syntheses (e.g., Z-Gly-Phe-OMe) .

Advanced Research Questions

Q. What mechanistic pathways explain the reductive cleavage of this compound to substituted indazoles?

- Methodological Answer : The reductive cleavage involves:

- Initial Reduction : The triazene (-N=N-N-) bond is reduced, forming a diradical intermediate.

- Cyclization : Intramolecular attack by the allyl group’s π-electrons, leading to indazole formation.

- Control Strategies : Use milder reductants (e.g., SnCl₂/HCl) and low temperatures to suppress competing hydrolysis pathways. Validate intermediates via ESR spectroscopy .

Q. How does the coupling efficiency of this compound compare to DEPBT in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Design a comparative study:

- Reagent Pairing : Use HATU, HOAt, and DEPBT as controls.

- Parameter Variation : Test solvent (DMF vs. DCM), temperature (0°C vs. RT), and coupling time.

- Efficiency Metrics : Measure yields of challenging sequences (e.g., Aib-rich peptides) via HPLC and MALDI-TOF. Preliminary data suggest DEPBT outperforms allyl derivatives due to better leaving-group ability .

Q. What analytical techniques are most effective for characterizing thermal degradation products of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., 150–200°C).

- GC-MS/EI : Identify volatile fragments (e.g., allyl isocyanate, benzene derivatives).

- Solid-State NMR : Track structural changes in the triazene ring under thermal stress. Reference thermolysis studies of parent benzotriazinones .

Key Considerations for Researchers

- Contradictions : Evidence suggests competing pathways (reductive cleavage vs. hydrolysis) depend on reaction conditions. Mechanistic studies must account for solvent polarity and reductant strength .

- Unreliable Sources : Excluded vendor-specific data (e.g., Sigma-Aldrich product pages) per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.